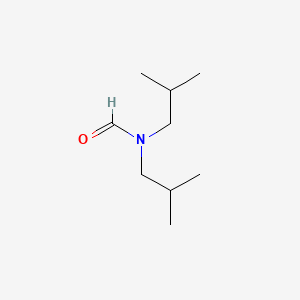

N,N-Bis(2-methylpropyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-10(7-11)6-9(3)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYICSDTCGMBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180581 | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2591-76-6 | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-methylpropyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of N,n Bis 2 Methylpropyl Formamide

Direct Synthesis Routes to N,N-Bis(2-methylpropyl)formamide

This compound, also known as N,N-diisobutylformamide, is an organic compound with the molecular formula C₉H₁₉NO. nih.govscispace.com Its synthesis can be achieved through several pathways, including traditional condensation reactions and more advanced catalytic methods.

Condensation Reactions in this compound Synthesis

The most conventional route to N,N-disubstituted formamides is the condensation reaction between a secondary amine and a formylating agent. For the synthesis of this compound, this involves the reaction of diisobutylamine (B89472) with formic acid. This method is a straightforward approach for N-formylation.

A general and practical procedure involves heating a mixture of the amine with aqueous formic acid in a suitable solvent, such as toluene, equipped with a Dean-Stark apparatus. scispace.com The continuous removal of water drives the equilibrium towards the formation of the amide product. This method is advantageous due to its use of readily available and inexpensive reagents and its operational simplicity. scispace.com While specific yields for this compound using this exact method are not detailed in the provided literature, the general procedure for other amines shows excellent yields, often over 90%, without the need for extensive purification. scispace.com

Table 1: General Conditions for N-Formylation via Condensation

| Reactants | Solvent | Conditions | Key Feature |

| Secondary Amine (e.g., Diisobutylamine), Formic Acid | Toluene or Xylene | Reflux | Dean-Stark trap to remove water |

Catalytic Approaches for Formamide (B127407) Formation Applicable to this compound

Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic routes for amide formation. These methods often offer higher selectivity and milder reaction conditions compared to traditional condensation.

One prominent method is the catalytic dehydrogenative coupling of amines with a formyl source. For instance, diisobutylamine can be coupled with formamide using an iron-based catalyst. This reaction typically occurs in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere at elevated temperatures (e.g., 120 °C), yielding the desired this compound with high selectivity. nih.gov

Another significant catalytic approach involves the utilization of carbon dioxide (CO₂), a renewable C1 feedstock. The formylation of amines using CO₂ and a reducing agent like dihydrogen (H₂) is a key area of green chemistry research. magtech.com.cn Catalytic systems based on noble metals like palladium on carbon (Pd/C) or ruthenium complexes, as well as non-noble metal catalysts such as ZnO-TiO₂, have been developed for this transformation. nih.govresearchgate.netresearchgate.net In these processes, the amine, CO₂, and H₂ are reacted under pressure at temperatures ranging from 120-200 °C. nih.govresearchgate.netnih.gov The reaction proceeds via the formation of a formate (B1220265) intermediate which then reacts with the amine to produce the formamide. researchgate.net

Table 2: Comparison of Catalytic Synthesis Methods

| Method | Key Reagents | Catalyst System | Conditions | Yield (%) |

| Dehydrogenative Coupling | Diisobutylamine, Formamide | Iron-based catalyst | 120 °C, 16 h, inert atmosphere | 85-90 nih.gov |

| CO₂ Reduction | Diisobutylamine, CO₂, H₂ | Pd/C + Ionic Liquid | 120 °C, high pressure | 80-90 nih.gov |

| CO₂ Hydrogenation | Dimethylamine (B145610), CO₂, H₂ | ZnO-TiO₂ solid solution | 200-350 °C, high pressure | Up to 99% selectivity researchgate.net |

Novel Synthetic Strategies for this compound

The drive for sustainable chemical synthesis has spurred the development of novel strategies that utilize alternative starting materials and activation methods. The aforementioned synthesis from CO₂ and H₂ represents a significant novel and green strategy, converting a greenhouse gas into a valuable chemical intermediate. magtech.com.cnresearchgate.net

Another innovative approach for the synthesis of N,N-disubstituted formamides involves the oxidative rearrangement of imines. This method utilizes an oxidant system, such as a combination of hydrogen peroxide (in the form of urea-hydrogen peroxide, UHP) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to convert readily available imines into formamides. scispace.com The reaction proceeds smoothly and under mild conditions (e.g., 45 °C), providing good to high yields of the N,N-disubstituted formamide products. This strategy avoids the use of more toxic or hazardous reagents often employed in other synthetic routes. scispace.com

Synthesis of this compound Derivatives

The chemical modification of this compound can lead to a range of derivatives with potentially new applications. These transformations can target the formamide functional group itself or the peripheral alkyl chains.

N-Alkylation and Acylation Strategies for Modified Formamides

Direct N-alkylation or N-acylation of the tertiary nitrogen in this compound is not feasible. However, the formamide group can be transformed to generate derivatives.

One significant transformation is the reduction of the formamide to yield the corresponding N-methylamine. The use of a sodium borohydride/iodine (NaBH₄/I₂) system, for example, can effectively reduce the carbonyl group of N,N-disubstituted formamides to a methylene (B1212753) group, converting N,N-diisobutylformamide into N,N-diisobutylmethylamine. nih.gov

Another derivatization strategy is the enzymatic hydrolysis (deformylation) of the formamide back to its parent amine. Enzymes known as N-substituted formamide deformylases can catalyze the hydrolysis of N-substituted formamides to yield the corresponding amine and formate. pnas.orgnih.gov This biocatalytic approach offers a highly specific and mild route to regenerate the diisobutylamine from the formamide.

Furthermore, the formamide can be converted into N-sulfonyl formamidines . This is achieved through direct condensation with sulfonamides. acs.orgacs.org Various catalytic systems can facilitate this reaction, including NaI/TBHP or photogenerated Vilsmeier-type reagents, providing access to a class of compounds with noted biological activities. nih.govacs.orgacs.org

Functionalization of the Alkyl Chains in this compound

The functionalization of the C-H bonds within the isobutyl alkyl chains of this compound presents a significant synthetic challenge due to their general inertness. Direct methods for this specific molecule are not widely reported, but analogous reactions on related structures suggest potential pathways.

Studies on the atmospheric photo-oxidation of N,N-dimethylformamide (DMF) with hydroxyl radicals have shown that hydrogen abstraction occurs from the N-alkyl groups. researchgate.netrsc.org This indicates that radical-based reactions could potentially be used to introduce functionality onto the isobutyl chains of this compound.

Directed C-H functionalization is a powerful strategy in modern organic synthesis. While not demonstrated on N,N-diisobutylformamide itself, directing groups can be used to achieve site-selective reactions. For instance, N-tosylcarboxamides can direct the ortho-C–H functionalization of aromatic rings. mdpi.com In the context of aliphatic systems, chelation-assisted C-H functionalization of alkenes using N,N-bidentate directing groups has been successfully employed for various transformations, including arylation and cyclization. mdpi.com These advanced methodologies highlight potential, albeit complex, strategies for the future targeted functionalization of the alkyl chains in molecules like this compound.

Multi-component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. nih.govresearchgate.net While the direct participation of this compound as a precursor in well-known MCRs is not extensively documented, the foundational components of this amide, namely diisobutylamine, can be considered as a potential amine component in reactions like the Ugi and Passerini reactions.

The Ugi four-component condensation (U-4CC) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. chemicalbook.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. In principle, diisobutylamine could serve as the amine component in a Ugi reaction.

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. scholarsresearchlibrary.com Similar to the Ugi reaction, the amine precursor to this compound is not a direct participant. However, a variation of the Passerini reaction can utilize N-formamides as the carbonyl precursor under specific catalytic conditions, which could theoretically involve derivatives of this compound. researchgate.net

Although specific examples detailing the use of diisobutylamine in these MCRs to generate complex derivatives are not readily found in the literature, the general versatility of these reactions suggests a potential avenue for the synthesis of novel structures incorporating the diisobutylamino moiety.

Stereoselective Synthesis and Chiral Derivatives of this compound

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic and medicinal chemistry. nih.gov Stereoselective synthesis can be achieved through various methods, including the use of chiral substrates, reagents, catalysts, or auxiliaries. msu.edunumberanalytics.comyoutube.com

The direct stereoselective synthesis of chiral derivatives of this compound, where a stereocenter is introduced into the diisobutyl groups or at the formyl carbon, is not a widely reported area of research. However, general strategies for the synthesis of chiral amides could be conceptually applied. For instance, the enantioselective synthesis of γ-chiral amides has been accomplished via copper-catalyzed reductive relay hydroaminocarbonylation, although this has been demonstrated for different classes of amides. researchgate.net

Another approach to chirality involves the use of a chiral auxiliary , a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While there is no evidence of this compound itself being used as a chiral auxiliary, it is conceivable that chiral versions of diisobutylamine could be employed in its synthesis to create chiral formamide derivatives.

It is important to note that while the principles of stereoselective synthesis are well-established, their specific application to generate chiral derivatives of this compound is not prevalent in the available scientific literature.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsnu.ac.kr In the context of this compound synthesis, green approaches primarily revolve around the choice of formylating agent and catalyst.

A significant advancement in green formamide synthesis is the utilization of carbon dioxide (CO2) as a C1 source. acs.orgcatco2nvers.eu This approach is environmentally advantageous as it utilizes a greenhouse gas as a raw material. The N-formylation of amines with CO2 typically requires a reducing agent, such as hydrogen gas (H2) or hydrosilanes, and a catalyst. acs.orgrsc.org Various catalytic systems, including those based on noble metals like ruthenium and iridium, as well as more abundant and less toxic metals like cobalt and iron, have been developed for this transformation. researchgate.netacs.orgrsc.org For instance, a cobalt-based catalytic system has been reported for the synthesis of unsymmetrically N,N-disubstituted formamides from primary amines, aldehydes, CO2, and H2. acs.org While this specific example does not use a secondary amine like diisobutylamine, the underlying principle of reductive formylation with CO2 is a key green strategy.

Another green approach is the catalytic N-formylation of amines using methanol (B129727) or paraformaldehyde as the C1 source. nih.govresearchgate.net These methods are considered greener than traditional routes that use toxic reagents like carbon monoxide or phosgene. For example, a reusable bimetallic AuPd–Fe3O4 nanoparticle catalyst has been shown to be effective for the oxidative N-formylation of secondary amines using methanol at room temperature. nih.gov

Furthermore, catalyst-free methods for N-formylation have been developed, for instance, using formic acid under neat (solvent-free) conditions, which simplifies the process and reduces waste. scholarsresearchlibrary.com The use of recyclable catalysts, such as immobilized sulfuric acid on silica (B1680970) gel, also contributes to the greenness of the synthesis by allowing for easy separation and reuse of the catalyst. mdpi.com

The following table summarizes various green catalytic approaches for the N-formylation of secondary amines, which are applicable to the synthesis of this compound.

| Catalyst System | C1 Source | Reducing Agent | Key Features |

| Cobalt-based catalyst | CO2 | H2 | Utilizes a non-noble metal catalyst. acs.org |

| Bimetallic AuPd–Fe3O4 NPs | Methanol | - | Operates at room temperature; catalyst is reusable. nih.gov |

| Ionic liquid-based polymers | CO2 | Phenylsilane | Mild reaction conditions (5 bar CO2, 35°C). catco2nvers.eu |

| Ru/ZIF-8 | CO2 | H2 | Heterogeneous catalyst for N-formylation. researchgate.net |

| CoNC catalyst | Paraformaldehyde | - | Non-noble metal catalyst for oxidative carbonylation. researchgate.net |

| (NH4)3[FeMo6O18(OH)6] | Formic Acid | - | Inorganic-ligand supported iron catalyst. rsc.org |

| Ru/MFM-300(Cr) | CO2 | H2 | Integrates reductive amination with CO2 fixation. nih.gov |

Mechanistic Investigations and Reaction Pathways Involving N,n Bis 2 Methylpropyl Formamide

Fundamental Reaction Mechanisms of Formamide (B127407) Hydrolysis and Amidation

The chemical behavior of N,N-Bis(2-methylpropyl)formamide is fundamentally dictated by the reactivity of its formamide group. This functional group can undergo hydrolysis and participate in amidation reactions under specific conditions.

Hydrolysis: The hydrolysis of this compound involves the cleavage of the amide bond to yield diisobutylamine (B89472) and formic acid. This reaction is typically slow under neutral conditions but is accelerated by the presence of acid or base. The stability of the compound is significantly affected by the solvent and pH. In protic solvents like water and ethanol, hydrolysis is notable at pH levels below 4 or above 8. The degradation rate also increases with temperature; for instance, in an aqueous buffer at pH 7.4, the half-life is approximately 72 hours at 50°C.

The mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses, eliminating diisobutylamine. Under basic conditions, the mechanism proceeds via a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently expels the diisobutylamide anion, which is then protonated by the solvent.

Amidation: this compound can act as an aminating agent in certain reactions. For instance, the conversion of esters to amides, a type of amidation, can be achieved using formamides. While specific studies on this compound as the direct aminating agent are not prevalent, the general mechanism involves the exchange of the alkoxy group of an ester with the diisobutylamino group from the formamide. This type of transamidation is often catalyzed. taylorfrancis.com

Role of this compound in Transamidation Reactions

Transamidation is a process where the amino group of an amide is exchanged with another amine. This compound, as a tertiary amide, can participate as an amide donor in such reactions. These reactions are challenging due to the high stability of the amide bond, which results from resonance stabilization.

To facilitate transamidation, the amide bond must be activated. This can be achieved under metal-free conditions by transient N-selective functionalization, which weakens the resonance of the amide bond and makes it more susceptible to nucleophilic attack. organic-chemistry.org For tertiary amides like this compound, particularly those with N-electron-withdrawing substituents, transamidation can proceed under mild conditions. organic-chemistry.org Carbon dioxide has also been shown to act as a traceless catalyst, accelerating transamidation reactions for various amides, including tertiary ones. organic-chemistry.org The reaction proceeds by having an incoming amine nucleophile attack the carbonyl carbon of the activated this compound, leading to a tetrahedral intermediate that collapses to form the new amide and release diisobutylamine. The efficiency and selectivity of this process depend heavily on the reaction conditions and the nature of the amine nucleophile. organic-chemistry.org

Catalytic Transformations Mediated by or Involving this compound

This compound is involved in several catalytic processes, both as a product of catalytic synthesis and as a reactant in further transformations. These reactions often rely on transition-metal catalysts to achieve high efficiency and selectivity. mdpi.com

The activation and cleavage of the C-N bond in amides is a challenging but synthetically valuable transformation. rsc.orgrsc.orgresearchgate.net In the context of this compound, this process is crucial for reactions that utilize the formyl or the diisobutylamino moiety. Transition-metal catalysis is the most common strategy for activating the typically inert C-N bond. rsc.orgrsc.org

The general mechanisms for transition-metal-mediated C-N bond activation include:

Oxidative Addition: A low-valent transition metal inserts into the C-N bond, forming an organometallic intermediate. rsc.org

β-Nitrogen Elimination: This pathway is relevant for metal complexes with an alkyl group beta to a nitrogen atom.

Directed C-N Activation: A directing group on the molecule coordinates to the metal center, positioning it to interact with and cleave the C-N bond.

In the case of formamides, catalytic reactions often proceed via cleavage of the formyl C-N bond. This is particularly relevant in hydrogenation reactions where the formamide is converted to methanol (B129727) and the corresponding amine, regenerating the amine for processes like CO2 capture. frontiersin.orgresearchgate.net The selective cleavage of the C-N bond over the competing C-O bond is a key challenge and can be influenced by the choice of catalyst and additives. frontiersin.org For example, basic additives can promote C-N cleavage by deprotonating a hemiaminal intermediate, preventing its dehydration which would lead to C-O cleavage products. frontiersin.orgresearchgate.net

Table 1: General Mechanisms of Transition-Metal-Catalyzed C-N Bond Activation

| Mechanism | Description | Key Features |

| Oxidative Addition | A low-valent metal center inserts directly into the C-N bond. | Common for late transition metals; forms C-M and N-M species. rsc.org |

| β-Nitrogen Elimination | Elimination of an amine from a metal-alkyl complex. | Requires specific substrate geometry. |

| Directed Activation | A functional group coordinates the metal, facilitating intramolecular C-N cleavage. | Enhances site-selectivity. |

Hydrogenation: The hydrogenation of this compound is a key reaction, especially in the context of carbon capture and utilization. When CO2 is captured by diisobutylamine, it can be converted to this compound. Subsequent hydrogenation of the formamide can lead to two primary pathways, dictated by the catalyst system. frontiersin.orgresearchgate.net

Deaminative Hydrogenation (C-N Cleavage): This pathway yields methanol and regenerates the diisobutylamine. It involves the initial hydrogenation of the formamide to a hemiaminal intermediate, which then undergoes C-N bond cleavage. frontiersin.orgresearchgate.net This is the desired pathway for using amines as recyclable CO2 capture agents.

Deoxygenative Hydrogenation (C-O Cleavage): This pathway leads to the formation of N-methyl-diisobutylamine. The hemiaminal intermediate undergoes dehydration to form an iminium ion, which is then hydrogenated. frontiersin.orgresearchgate.net This pathway is considered a deactivation route in CO2 capture cycles as it converts the secondary amine into a tertiary one. frontiersin.org

The selectivity between these two pathways can be controlled by the catalyst and reaction conditions. For example, catalysts like Cu/ZnO/Al2O3 in the presence of a basic additive can favor the C-N cleavage pathway. frontiersin.org

Dehydrogenation: this compound can be synthesized via the catalytic dehydrogenative coupling of diisobutylamine with a formyl source like formamide or methanol. researchgate.net This reaction involves the formation of a C-N bond with the concurrent release of hydrogen gas (H2). Transition metal catalysts, often based on iron or ruthenium, are employed to facilitate this process under relatively mild conditions.

Table 2: Competing Pathways in Formamide Hydrogenation

| Pathway | Bond Cleaved | Products from this compound | Significance |

| Deaminative Hydrogenation | C-N | Methanol + Diisobutylamine | Amine regeneration for CO2 capture. frontiersin.orgresearchgate.net |

| Deoxygenative Hydrogenation | C-O | N-methyl-diisobutylamine + Water | Amine deactivation pathway. frontiersin.orgresearchgate.net |

The oxidative degradation of amides is a concern in industrial applications where they are exposed to air, high temperatures, or oxidative agents. While specific studies on this compound are limited, the degradation pathways can be inferred from studies on similar N-alkyl amides, such as N-methylpyrrolidone (NMP). nih.govqub.ac.ukresearchgate.net

Oxidation typically occurs at the carbon atom alpha to the nitrogen. The proposed mechanism involves the formation of a peroxide intermediate, which can then decompose through several pathways. For this compound, this could lead to the cleavage of one of the isobutyl groups or modification of the formyl group. The degradation can be initiated by heat, light, or the presence of metal catalysts. nih.gov The process is often accelerated in the presence of oxygen. Degradation products can include smaller amines, aldehydes, and carboxylic acids, resulting from the breakdown of the parent molecule. Suppressing degradation can be achieved by operating under an inert atmosphere, such as nitrogen. nih.govqub.ac.uk

Radical Reactions and Single-Electron Transfer Processes

This compound can participate in reactions involving radical intermediates or single-electron transfer (SET) steps.

Radical Reactions: The hydrogen atoms on the carbon alpha to the nitrogen in the isobutyl groups are susceptible to abstraction by radical species. For example, studies on the reaction of methyl radicals with simple formamides show that hydrogen abstraction is a primary reaction pathway. rsc.org In the case of this compound, this would generate a carbon-centered radical on one of the isobutyl chains. This radical could then undergo further reactions, such as coupling or rearrangement.

Single-Electron Transfer (SET): SET processes involve the transfer of a single electron from a donor molecule to an acceptor molecule, generating radical ions. While amides are generally stable, they can be induced to participate in SET reactions. For instance, the enolate anion of related amide structures has been shown to act as an electron donor in certain base-induced coupling reactions. rsc.org In photocatalysis, a photosensitizer can be excited by light and then engage in an SET process with a substrate. nih.gov this compound could potentially act as an electron donor (be oxidized) or an electron acceptor (be reduced) depending on the reaction partner and conditions, leading to the formation of a radical cation or radical anion, respectively, which would then undergo subsequent chemical transformations. However, the high oxidation potential of simple amides means that their involvement as electron donors in SET processes often requires specific activation or highly reactive partners.

Computational Chemistry and Molecular Modeling of N,n Bis 2 Methylpropyl Formamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For N,N-Bis(2-methylpropyl)formamide, these calculations can predict its geometry, stability, and sites of reactivity.

The electronic reactivity and kinetic stability of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating nucleophilic sites, while the LUMO represents the ability to accept an electron, indicating electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. inl.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, which is noted to be a potential metal complexing agent, understanding its HOMO-LUMO gap is crucial. inl.gov The lone pair of electrons on the nitrogen and oxygen atoms of the formamide (B127407) group significantly influences the HOMO, making these sites susceptible to electrophilic attack or coordination with metal ions. Quantum chemical calculations can precisely map the electron density of these orbitals and quantify the energy gap, thereby predicting the molecule's stability and potential for use in applications like catalysis or separations technology.

Table 1: Conceptual Summary of Frontier Orbital Analysis for this compound

| Parameter | Significance | Implication for this compound |

| HOMO Energy | Electron-donating ability | Indicates the propensity of the formamide's oxygen and nitrogen atoms to act as nucleophiles or ligands. |

| LUMO Energy | Electron-accepting ability | Indicates the susceptibility of the carbonyl carbon to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A larger gap suggests greater stability; a smaller gap suggests higher reactivity. This value is key to understanding its role as a potential catalyst or ligand. inl.gov |

Computational modeling of transition states is essential for elucidating reaction mechanisms, calculating activation energies, and predicting reaction rates. For this compound, this can be applied to understand its synthesis and degradation pathways. For example, one efficient synthesis method is the catalytic dehydrogenative coupling of diisobutylamine (B89472) with formamide using a transition metal catalyst.

Transition state modeling can:

Identify the structure of the transition state complex , involving the reactants and the catalyst.

Calculate the activation energy barrier , which determines the reaction speed.

Explain the role of the catalyst in lowering the activation energy.

Investigate potential side reactions and byproducts.

By simulating the reaction pathway, researchers can optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of this compound synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations focus on static electronic properties, molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. This is particularly useful for analyzing the conformational flexibility of the two isobutyl groups in this compound and its interactions with solvent molecules.

The formamide functional group has hydrogen-bonding capabilities that significantly influence its solubility and interactions. MD simulations can model the "solvent shell" that forms around the molecule, providing insights into:

Conformational Preferences: The isobutyl groups can rotate around the carbon-nitrogen bonds, leading to various conformers. MD simulations can determine the most stable conformations in different environments.

Solvent Effects: The behavior and reactivity of the molecule can change depending on the solvent. MD simulations can reveal how solvent molecules arrange themselves and interact with the solute via hydrogen bonds or dipole-dipole interactions, which can stabilize reactants or transition states.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. Computationally, SAR for this compound can be explored by systematically modifying its structure and calculating the resulting change in properties.

For instance, its effectiveness as a catalyst or a complexing agent could be studied. inl.gov A computational SAR study might involve:

Modifying the Alkyl Chains: Replacing the isobutyl groups with other alkyl groups (e.g., n-propyl, tert-butyl).

Calculating Descriptors: For each new analog, calculating quantum chemical descriptors related to reactivity (e.g., HOMO-LUMO gap, partial atomic charges).

Correlating Structure with Activity: Building a model that links these descriptors to a predicted activity, such as metal ion affinity or catalytic efficiency.

This approach allows for the rational design of new formamide derivatives with enhanced properties for specific applications without the need for extensive synthesis and testing.

Virtual Screening and Ligand-Protein Docking Studies for Biological Applications

To explore potential biological roles for this compound, virtual screening and ligand-protein docking can be employed. These computational techniques are used to predict if a molecule will bind to a known biological target, typically a protein.

Given its function as a potential metal complexing agent, a plausible hypothesis is that it could interact with metalloproteins. inl.gov The process would involve:

Virtual Screening: Computationally screening this compound against a large library of protein structures to identify potential binding partners.

Ligand-Protein Docking: Taking the most promising protein targets from the screening and performing more detailed docking simulations. This involves predicting the preferred binding orientation and affinity of the formamide in the protein's active site.

These studies could uncover previously unknown biological activities or provide a molecular-level explanation for an observed biological effect, guiding future experimental research.

Development of Predictive Models for this compound Chemical Behavior

Predictive models, often known as Quantitative Structure-Property Relationship (QSPR) models, use a molecule's structural information to predict its physical and chemical properties. For this compound, QSPR models could be developed to predict key characteristics such as:

Boiling point

Solubility in various solvents

Partition coefficient (logP)

Rate of degradation under specific conditions

To build such a model, a set of known formamides and their experimentally determined properties would be used. Molecular descriptors (e.g., molecular weight, surface area, electronic properties) are calculated for each molecule, and statistical methods are used to create a mathematical equation that links the descriptors to the property of interest. This model could then be used to accurately predict the properties of this compound, facilitating process design and chemical safety assessment.

Advanced Analytical Characterization Techniques for N,n Bis 2 Methylpropyl Formamide and Its Transformations

Spectroscopic Methodologies

Spectroscopy is a cornerstone for the molecular-level investigation of N,N-Bis(2-methylpropyl)formamide. By probing the interaction of the molecule with electromagnetic radiation, these methods reveal a wealth of structural and electronic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom in the molecule.

A key dynamic feature of N,N-disubstituted amides is the hindered rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character from resonance. nih.gov This restricted rotation makes the two isobutyl groups chemically non-equivalent. Consequently, the protons and carbons of each isobutyl group can give rise to distinct signals in the NMR spectrum, especially at lower temperatures. As the temperature increases, the rate of rotation around the C-N bond increases, which can lead to the coalescence of these signals into a time-averaged single signal. nih.gov This dynamic behavior can be studied using variable-temperature NMR experiments to determine the energy barrier of rotation.

While a specific, experimentally verified spectrum for this compound is not widely available in public databases, the expected chemical shifts can be predicted based on its structure and comparison with its close structural isomer, N,N-dibutylformamide.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values. Actual experimental values may vary based on solvent and temperature.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Assignment |

| Formyl Proton | ~8.0 | ~163 | -N-CH=O |

| Methylene (B1212753) Protons | ~3.1-3.3 | ~53 | -N-CH₂ -CH(CH₃)₂ |

| Methine Proton | ~1.8-2.0 | ~27 | -N-CH₂-CH (CH₃)₂ |

| Methyl Protons | ~0.9 | ~20 | -N-CH₂-CH(CH₃ )₂ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule.

The most prominent feature in the IR spectrum of an amide is the strong carbonyl (C=O) stretching absorption, often referred to as the Amide I band. For tertiary amides like this compound, this band is typically observed in the region of 1670-1630 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the isobutyl groups and the C-N stretching vibration. Data from the closely related compound N,N-dibutylformamide provides a reference for the expected absorption regions. nih.govnist.gov

Interactive Table: Characteristic IR Absorption Bands for N,N-Disubstituted Formamides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H Stretching | 2850-3000 | Strong | Alkyl (isobutyl) groups |

| C=O Stretching (Amide I) | 1650-1680 | Strong | Formamide (B127407) carbonyl |

| C-N Stretching | 1400-1450 | Medium | Amide C-N bond |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The formamide functional group acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light.

Amides typically exhibit a weak absorption band in the UV region corresponding to an n → π* electronic transition. epa.gov This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. For simple amides like N,N-dimethylformamide (DMF), this absorption maximum (λmax) is found around 200-220 nm. Due to the low molar absorptivity (ε) of this transition, it is considered "forbidden." It is expected that this compound would display similar characteristics, with its primary UV absorption occurring in the far-UV range, making it transparent above ~240 nm.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₉H₁₉NO), the monoisotopic mass is 157.1467 g/mol .

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of N,N-disubstituted amides is often characterized by α-cleavage, where the bond adjacent to the nitrogen atom breaks.

Key fragmentation pathways for this compound would include:

Loss of an isobutyl radical (-•CH₂CH(CH₃)₂): This α-cleavage would result in a prominent fragment ion.

Loss of a propyl radical (-•CH₂CH₂CH₃): A rearrangement followed by cleavage could lead to the loss of a C₃H₇ fragment.

McLafferty Rearrangement: While less common for tertiary amides without a longer, straight alkyl chain, rearrangements can still occur.

The analysis of these fragment masses helps to piece together the structure of the parent molecule.

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 157 | [C₉H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 100 | [M - C₄H₉]⁺ | Loss of an isobutyl radical (α-cleavage) |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 44 | [CH₂=N(H)CH₃]⁺ | Fragment from cleavage and rearrangement |

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures before its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification.

A crucial parameter for identification in GC is the retention index (RI), which normalizes the retention time of a compound to those of adjacent n-alkanes. This value is more reproducible between different instruments and conditions than the retention time alone. While specific experimental RI data for this compound is scarce, data for the analogous N,N-dibutylformamide on a standard non-polar column is reported to be approximately 1310-1319. nih.gov Due to the branched structure of the isobutyl groups, this compound would be expected to have a slightly different retention index than its straight-chain isomer under the same conditions. The combination of a compound's retention index and its mass spectrum provides a very high degree of confidence in its identification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) detection, the mobile phase modifier can be switched from phosphoric acid to a volatile alternative like formic acid to ensure compatibility. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for ultra-high-performance liquid chromatography (UPLC) applications, enabling faster analysis times. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV, Mass Spectrometry (MS) |

| Application | Purity assessment, impurity isolation |

This table is a representation of typical HPLC parameters and may be adjusted based on specific analytical needs.

The choice of detector is critical and depends on the analytical objective. Ultraviolet (UV) detectors are commonly used for routine quantification, provided the analyte possesses a suitable chromophore. For more definitive identification and structural elucidation, especially in complex mixtures or for transformation products, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. Other detectors, such as refractive index (RI) or evaporative light scattering detectors (ELSD), could be employed if the analyte lacks a strong UV chromophore.

Capillary Electrophoresis (CE) and Related Methods

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. youtube.com The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. youtube.com While specific applications of CE for this compound are not widely documented, the technique's principles suggest its potential utility.

For the analysis of neutral compounds like this compound, a technique known as micellar electrokinetic chromatography (MEKC), a mode of CE, would be necessary. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase and enable the separation of neutral analytes.

The development of a CE method would involve optimizing parameters such as the buffer pH, concentration, applied voltage, and capillary temperature. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide highly sensitive and selective detection, which is beneficial for identifying transformation products in complex matrices. nih.gov

Thermal Analysis Methods (Excluding Basic Properties)

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is invaluable for determining the thermal stability and degradation profile of this compound.

By heating a sample of the compound at a constant rate, a TGA thermogram is generated, showing the temperatures at which weight loss occurs. tainstruments.com These weight loss events correspond to processes such as evaporation or decomposition. tainstruments.com The onset temperature of decomposition provides a measure of the compound's thermal stability. alfa-chemistry.com Analysis of the degradation profile can reveal single or multi-step decomposition processes. mdpi.com For instance, the TGA curve can indicate the temperature range over which the compound is stable and the point at which thermal degradation begins. alfa-chemistry.com

Table 2: Hypothetical TGA Data for this compound Thermal Stability

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 200 | < 1% | Stable, minimal loss of volatiles |

| 200 - 350 | 98% | Major decomposition event |

| > 350 | < 1% | Residual mass |

This table presents hypothetical data to illustrate the type of information obtained from a TGA experiment. Actual values would be determined experimentally.

The atmosphere in the TGA instrument can be controlled (e.g., inert nitrogen or reactive air) to study the effect of the environment on the thermal degradation of the compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials. If this compound can be obtained in a crystalline form, single-crystal XRD can provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

For polycrystalline powders, X-ray powder diffraction (XRPD) is used. The resulting diffraction pattern is a fingerprint of the crystalline phase. While a full structure determination from powder data can be challenging, it is useful for phase identification, purity analysis, and monitoring of polymorphic transformations. nih.gov Studies on related molecules like N,N-dimethylformamide have shown that XRD can reveal details about intermolecular interactions, such as hydrogen bonding, which hold the molecules together in the crystal. rsc.org Such information is critical for understanding the physical properties of the solid material.

Advanced hyphenated Techniques for Complex Mixture Analysis

To analyze this compound and its transformation products within complex mixtures, hyphenated analytical techniques are indispensable. These techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable transformation products, GC-MS is a highly effective technique. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned in the HPLC section, LC-MS is a versatile technique for non-volatile or thermally labile compounds. The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer. This is particularly useful for tracking the formation of degradation products in stability studies.

By employing these advanced analytical techniques, a comprehensive characterization of this compound and its transformations can be achieved, providing crucial data for quality control, stability assessment, and mechanistic studies.

Environmental Behavior and Degradation Studies of N,n Bis 2 Methylpropyl Formamide

Environmental Fate and Distribution

The environmental distribution of N,N-Bis(2-methylpropyl)formamide is influenced by its physical and chemical properties. While specific data for this compound is limited, information on similar short-chain aliphatic amides, such as N,N-dimethylformamide (DMF), suggests that it is likely to be mobile in soil and has a low potential for bioaccumulation wikipedia.org.

Biodegradation is a primary pathway for the breakdown of formamides in the environment. For analogous compounds like DMF, biodegradation occurs in both water and soil sciepub.combohrium.comresearchgate.netfrontiersin.org. The initial and most significant step in the biodegradation of N,N-disubstituted formamides is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by amidase enzymes produced by various microorganisms sciepub.comnih.gov.

In the case of this compound, this hydrolysis would yield diisobutylamine (B89472) and formic acid as the primary degradation products.

Biodegradation in Aqueous Environments:

In aqueous systems, bacteria are the principal agents of degradation. Studies on DMF have shown that bacterial strains such as Paracoccus sp. can utilize the compound as a sole source of carbon and nitrogen researchgate.netfrontiersin.org. The degradation process involves the cleavage of the formamide (B127407) to produce dimethylamine (B145610) and formate (B1220265) sciepub.com. It is plausible that similar microbial communities would be capable of degrading this compound in water.

Biodegradation in Terrestrial Environments:

In soil, this compound is expected to be biodegradable. The rate and extent of degradation would depend on various factors including soil type, pH, temperature, and the presence of acclimated microbial populations eeer.orgmdpi.com. The mobility of the compound in soil, as indicated by its soil adsorption coefficient, will also influence its availability for microbial breakdown chemsafetypro.comnih.govskb.comnih.gov.

While biodegradation is a major degradation pathway, photochemical and abiotic chemical processes can also contribute to the transformation of this compound in the environment.

Photochemical Degradation:

Direct photolysis of formamides in water is generally not considered a significant degradation process. However, indirect photochemical reactions, mediated by other substances present in the environment, can occur. For instance, reactions with hydroxyl radicals (•OH) in the atmosphere can lead to the degradation of volatile organic compounds. If this compound were to volatilize, this could be a potential degradation pathway.

Chemical Degradation (Hydrolysis):

This compound can undergo chemical hydrolysis, particularly under acidic or alkaline conditions. The stability of the amide bond is pH-dependent, with hydrolysis being more rapid at extreme pH values. This abiotic process would also lead to the formation of diisobutylamine and formic acid.

Environmental Transport and Bioaccumulation Potential

The transport of this compound in the environment is governed by its partitioning behavior between different environmental phases, such as water, soil, and air.

Environmental Transport:

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state nih.govnih.govresearchgate.netus.es. For compounds like DMF, the BCF is low, indicating a low potential to bioaccumulate in aquatic organisms. Given the structural similarities, this compound is also expected to have a low bioaccumulation potential.

Below is a table summarizing the expected environmental transport and bioaccumulation characteristics, largely based on data for analogous compounds.

| Parameter | Predicted Value/Characteristic for this compound | Basis of Prediction |

| Soil Adsorption Coefficient (Koc) | Low | High mobility in soil is expected based on data for similar short-chain amides. |

| Bioconcentration Factor (BCF) | Low | Low potential for bioaccumulation in aquatic organisms is predicted based on data for analogous compounds. |

| Volatility | Moderate | Potential for volatilization from water surfaces, though likely to be less volatile than smaller formamides. |

Research on Degradation Products and Their Environmental Implications

The primary degradation products of this compound are diisobutylamine and formic acid. The environmental impact of the parent compound is therefore closely linked to the fate and effects of these two substances.

Diisobutylamine:

Diisobutylamine is a flammable and corrosive liquid that is toxic rempec.orgfishersci.com. It is considered readily biodegradable rempec.org. However, it can be harmful to aquatic life in very low concentrations noaa.gov. Its use in some industrial applications has been noted to have wide environmental impacts due to its bactericidal properties wikipedia.org.

Formic Acid:

Formic acid is a naturally occurring compound found in various plants and insects chemicalbook.com. It is also a product of the degradation of some pesticides epa.govresearchgate.netresearchgate.netnih.gov. In the environment, formic acid is expected to biodegrade readily in both soil and water and is mobile in soil chemicalbook.comepa.gov. It is not expected to bioaccumulate in aquatic organisms chemicalbook.com.

The table below provides a summary of the key environmental information for the degradation products.

| Degradation Product | Key Environmental Characteristics | Potential Implications |

| Diisobutylamine | Readily biodegradable, but toxic to aquatic life. rempec.orgnoaa.gov | Could pose a risk to aquatic ecosystems if present in sufficient concentrations. |

| Formic Acid | Readily biodegradable and mobile in soil. chemicalbook.comepa.gov Not expected to bioaccumulate. chemicalbook.com | Likely to be transient in the environment due to rapid degradation. |

Industrial and Niche Applications of N,n Bis 2 Methylpropyl Formamide in Specialized Contexts

Use as a Chemical Intermediate in Organic Synthesis

N,N-Bis(2-methylpropyl)formamide is a valuable intermediate in organic synthesis, meaning it is a product of one reaction that serves as the starting material for a subsequent reaction to produce a different desired substance. Its synthesis is a key area of research, focusing on efficiency and sustainable practices.

Two notable methods for its preparation highlight its role as a synthetic target and intermediate:

Catalytic Dehydrogenative Coupling : This efficient method involves the reaction of diisobutylamine (B89472) with formamide (B127407) in the presence of a transition metal catalyst, such as an iron-based catalyst. The reaction is typically conducted under mild conditions in a solvent like tetrahydrofuran (B95107) (THF) and yields this compound with high selectivity. The process is sensitive to reaction parameters, which can be optimized for maximum yield.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.0 | 120 | 16 | 85 |

| 2 | 1.0 | 120 | 12 | 90 |

| 3 | 0.5 | 100 | 24 | 70 |

| 4 | 0.1 | 120 | 24 | 60 |

| This table illustrates the optimization of the catalytic dehydrogenative coupling method for synthesizing this compound, with yield determined by NMR. |

Formylation via Carbon Dioxide and Hydrogenation : A greener synthesis route utilizes carbon dioxide (CO₂), a renewable C1 source, reacting it with diisobutylamine and hydrogen. This reaction is catalyzed by palladium on carbon (Pd/C) in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm][BF4]), which stabilizes intermediates. At 120°C, this system selectively produces the target formamide, avoiding more hazardous traditional formylating agents.

Once synthesized, formamides like this compound can serve as a source of various molecular fragments in subsequent reactions. For instance, the well-studied N,N-Dimethylformamide (DMF) can provide formyl, dimethylamino, carbonyl, or cyano groups for the synthesis of more complex molecules like aldehydes, amides, and nitriles. nih.govnih.gov By analogy, this compound is a potential precursor for compounds incorporating a diisobutylamino group or other functionalities derived from its structure.

Applications in Polymer Science and Materials Chemistry

While direct applications in large-scale polymer production are not as widespread as for simpler formamides like DMF, this compound and its structural relatives are used in specialized areas of polymer and materials science. Formamides, in general, are integral to the production of acrylic fibers, plastics, adhesives, and synthetic leathers, often acting as solvents or reaction media. wikipedia.org

The specific contribution of the diisobutyl structure is seen in the development of advanced polymers with tailored properties. A key example is in the field of thermo-responsive polymers, or "smart materials." Research has shown the synthesis of a diblock copolymer, poly(N-isopropylacrylamide)-block-poly(N-vinylisobutyramide), via RAFT polymerization. mdpi.com Poly(N-vinylisobutyramide) (PNVIBA), a structural isomer of the widely studied poly(N-isopropylacrylamide) (PNIPAM), imparts a higher lower critical solution temperature (LCST). mdpi.com This means the polymer remains soluble in water to a higher temperature before undergoing a phase change, a property directly influenced by the isobutyl-amide structure. mdpi.com This research highlights the use of isobutyramide-containing monomers as building blocks for creating polymers with specific thermal transition behaviors for applications in biomedicine and controlled release systems. mdpi.com

Role as a Solvent in Specific Chemical Processes

This compound is recognized for its utility as a specialized solvent, particularly in organic synthesis and extraction processes. cymitquimica.com Its distinct physical properties make it a suitable alternative to more common polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) in certain situations.

Its effectiveness as a solvent stems from several key characteristics:

Moderate Polarity : The amide group provides polarity, while the two bulky isobutyl groups create a more lipophilic character compared to DMF, allowing it to dissolve a wide range of organic compounds. cymitquimica.com

High Boiling Point and Low Volatility : It possesses a relatively high boiling point and low volatility, which is advantageous for chemical reactions that require elevated temperatures to proceed efficiently. cymitquimica.com

Thermal Stability : The compound exhibits good thermal stability, making it a reliable medium for processes conducted at high heat. cymitquimica.com

Aprotic Nature : As a polar aprotic solvent, it can stabilize transition states and intermediates in chemical reactions, facilitating transformations such as S_N2 reactions. wikipedia.org

Hydrophobicity : It is less hygroscopic (tending to absorb moisture from the air) than simpler amides, which can be beneficial in moisture-sensitive reactions. cymitquimica.com

While specific industrial processes predominantly using this compound as a solvent are niche, the applications of its analogue, N,N-Dibutylformamide, illustrate its potential roles in the production of dyes and agrochemicals. Furthermore, the broader class of formamide solvents is used in critical industrial applications such as the extractive distillation of olefins (e.g., 1,3-butadiene) and the safe, concentrated storage of acetylene (B1199291) gas. wikipedia.org

| Property | This compound | N,N-Dimethylformamide (DMF) |

| Molecular Weight | 157.25 g/mol | 73.09 g/mol |

| Boiling Point | ~200–220°C (estimated) | 153°C sigmaaldrich.com |

| Polarity | Lower (due to bulky isobutyl groups) | High (polar aprotic solvent) |

| Water Solubility | Likely low | Miscible with water wikipedia.org |

| This table provides a comparative overview of the physical properties of this compound and the common solvent N,N-Dimethylformamide (DMF). wikipedia.orgsigmaaldrich.com |

Emerging Applications in Novel Chemical Technologies

Research into this compound and its derivatives is uncovering potential applications in several cutting-edge areas of chemical technology.

One significant emerging application is in the biomedical and pharmaceutical fields. Preliminary studies have indicated that the compound may exhibit antimicrobial and anti-inflammatory properties. Its potential to modulate cytokine release and inhibit inflammatory pathways suggests it could be a lead compound for developing new therapeutic agents. Furthermore, its structural characteristics have positioned it as a candidate for investigation in cancer research, where it may serve as a scaffold for designing molecules that target specific cancer cell lines.

Another novel application lies in the advancement of sustainable chemistry. The development of a "green" synthesis route for this compound that utilizes CO₂ as a raw material is a key innovation. This process not only makes use of a greenhouse gas but also avoids the hazardous reagents common in traditional formylation reactions, aligning with the principles of green chemistry.

Finally, as discussed in the context of polymer science, the incorporation of structural units related to this compound into polymers is a promising avenue for creating "smart" materials with tunable thermo-responsive behaviors, which are highly sought after for drug delivery systems, sensors, and soft robotics. mdpi.com

Concluding Remarks and Future Research Directions for N,n Bis 2 Methylpropyl Formamide

Current Gaps in Understanding and Knowledge

Despite its straightforward synthesis and well-defined basic properties, significant gaps persist in our understanding of N,N-Bis(2-methylpropyl)formamide. A primary deficiency is the lack of extensive data on its performance as a solvent in a wide range of chemical transformations. While it is recognized as a polar aprotic solvent, its efficacy in comparison to commonly used, yet often more toxic, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) is not well-documented. ucl.ac.ukresearchgate.net There is a scarcity of information regarding its solubilizing power for a diverse array of organic and inorganic compounds, its influence on reaction kinetics and mechanisms, and its stability under various reaction conditions.

Furthermore, its toxicological profile and environmental impact are not thoroughly investigated. ucl.ac.uk For it to be considered a "green" alternative, comprehensive data on its biodegradability, potential for bioaccumulation, and aquatic toxicity are imperative. The current drive to replace hazardous solvents necessitates this information for any new or lesser-used solvent to gain wider acceptance. researchgate.netrsc.org

Finally, detailed investigations into its reactivity are lacking. Beyond its role as a solvent, the formamide (B127407) functionality could potentially participate in or influence chemical reactions, but this aspect of its chemistry is largely unexplored.

Promising Avenues for Future Experimental Research

The existing knowledge gaps directly point to several promising areas for future experimental investigation. A systematic evaluation of this compound as a solvent in various classes of organic reactions would be highly valuable. This could include its use in:

Palladium-catalyzed cross-coupling reactions: Assessing its performance in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which often rely on polar aprotic solvents. acs.org

Nucleophilic substitution reactions: Investigating its ability to facilitate SNAr and SN2 reactions, where solvent polarity plays a crucial role.

Amide bond formation: Given that many amide coupling reactions are conducted in solvents like DMF, evaluating this compound as a potentially safer alternative is a logical step. researchgate.netrsc.org

Furthermore, detailed physicochemical studies are warranted to build a comprehensive dataset of its properties. This should include measurements of its dielectric constant, dipole moment, and solvatochromic parameters to better predict its solvent behavior. Solubility studies with a wide range of solutes would also be highly beneficial.

Toxicological and environmental studies are crucial for establishing its green credentials. Standardized tests for biodegradability, aquatic toxicity, and mutagenicity would provide the necessary data for a thorough risk assessment.

Opportunities for Advanced Computational Modeling

Computational chemistry offers a powerful tool to bridge the current knowledge gaps and guide future experimental work on this compound. Advanced computational modeling can be employed in several key areas:

Solvent Properties: Molecular dynamics (MD) simulations can be used to model the liquid structure of this compound, providing insights into its local organization and interactions. aip.org Quantum mechanical (QM) calculations can predict its bulk solvent properties and its ability to solvate different species.

Reaction Mechanisms: Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model chemical reactions in this compound as the solvent. aip.org This can help in understanding the role of the solvent in stabilizing transition states and influencing reaction pathways, providing a direct comparison with traditional solvents.

Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity of this compound based on its molecular structure, offering a preliminary assessment before extensive experimental testing. nih.gov

Amide-Solute Interactions: Computational models can be used to predict the protonation at the amide nitrogen and the rotational pathway of the C-N bond, which is critical for understanding its reactivity and interactions in biological and synthetic systems. nih.gov

These computational studies would not only provide a deeper understanding of the fundamental properties of this compound but also accelerate the discovery of its potential applications by allowing for the virtual screening of its performance in various contexts.

Interdisciplinary Research Potential Involving this compound

The unique combination of properties of this compound opens up possibilities for interdisciplinary research:

Chemistry and Materials Science: Its potential as a high-boiling point, stable solvent suggests its use in the synthesis and processing of polymers and nanomaterials. science.gov For example, it could serve as a reaction medium for polymerization reactions or as a dispersion agent for nanoparticles.

Chemistry and Biology/Medicinal Chemistry: While no direct biological activity has been reported, its solvent properties could be relevant in drug formulation and delivery. chemscene.com Its ability to dissolve a range of organic molecules could be exploited in the preparation of drug solutions or as a component in delivery systems. Furthermore, understanding the interactions of amides with biological molecules is a significant area of research. pnas.org

Chemistry and Environmental Science: A collaborative effort between chemists and environmental scientists is needed to fully assess the environmental fate and impact of this compound, contributing to the development of greener chemical processes. rsc.org

Long-Term Research Outlook and Impact on Chemical Sciences

The long-term research outlook for this compound is intrinsically linked to the broader push for sustainability in the chemical industry. futuremarketinsights.comimarcgroup.com If it can be demonstrated to be a safe and effective replacement for hazardous polar aprotic solvents, its impact could be significant.

The successful adoption of this compound as a green solvent would contribute to the reduction of the environmental footprint of numerous chemical processes in academia and industry. ucl.ac.ukresearchgate.net This aligns with the principles of green chemistry, which advocate for the use of safer solvents and the minimization of waste.

Further research into this and similar understudied amide solvents could lead to a paradigm shift in solvent selection, moving away from a reliance on a few traditional, often problematic, solvents towards a more diverse and tailored approach. The systematic investigation of this compound, from fundamental properties to practical applications and environmental impact, can serve as a model for the evaluation of other potential green solvents, ultimately fostering a more sustainable future for the chemical sciences.

Q & A

Basic Research Question

- Hazard Profile : Classified as a skin sensitizer (H317) and eye irritant (H319). Use nitrile gloves and safety goggles.

- Ventilation : Maintain fume hood airflow ≥100 ft/min to limit vapor exposure (vapor pressure: ~0.408 mmHg at 25°C) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA code U220) .

How do solvent polarity and temperature affect the stability of this compound in solution?

Advanced Research Question

- Solvent Effects : The compound is stable in aprotic solvents (e.g., DMSO, acetonitrile) but hydrolyzes in protic solvents (e.g., water, ethanol) at pH < 4 or > 8.

- Temperature : Degradation accelerates above 40°C, with a half-life of ~72 hours at 50°C in aqueous buffer (pH 7.4). Stability studies should use HPLC to track degradation products like formic acid and diisobutylamine .

What computational methods are employed to predict the physicochemical properties of this compound?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict logP (experimental ~2.1) and solubility using force fields like OPLS-AA.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- QSAR Models : Correlate structural descriptors (e.g., XLogP3, polar surface area) with bioactivity data from public databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.